![molecular formula C29H40N6O3 B13428590 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the spiro[indene-1,4’-piperidine] core, followed by the introduction of the cyclohexyl group and the imidazolidinone moiety. The final step involves the attachment of the guanidine group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)
Uniqueness
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is unique due to its complex structure, which includes multiple rings and functional groups
特性
分子式 |
C29H40N6O3 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
2-[3-[1-(3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine |
InChI |
InChI=1S/C29H40N6O3/c30-27(31)32-16-6-11-23-25(36)35(28(38)33-23)24(19-20-7-2-1-3-8-20)26(37)34-17-14-29(15-18-34)13-12-21-9-4-5-10-22(21)29/h4-5,9-10,12-13,20,23-24H,1-3,6-8,11,14-19H2,(H,33,38)(H4,30,31,32) |
InChIキー |
IWWFHDRZZLWBNU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(C(=O)N2CCC3(CC2)C=CC4=CC=CC=C34)N5C(=O)C(NC5=O)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


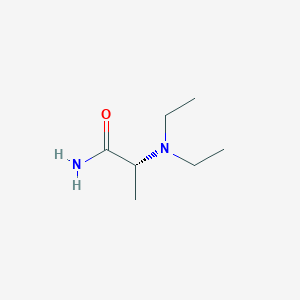
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
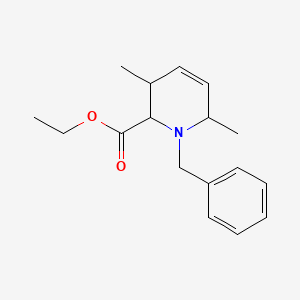
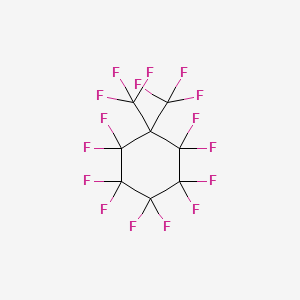
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
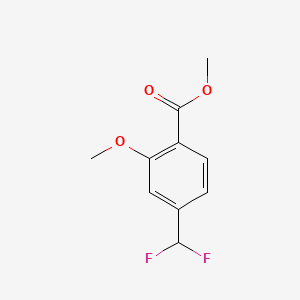
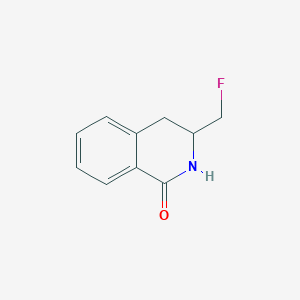
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
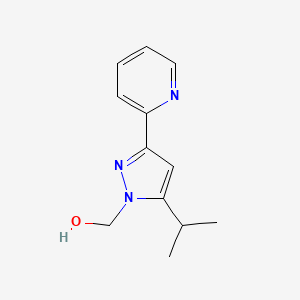
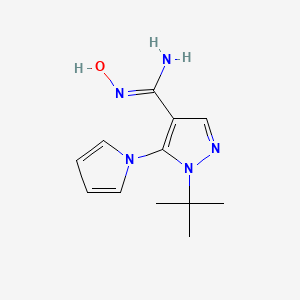
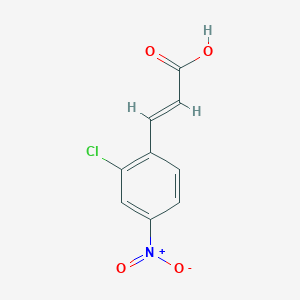
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
